![molecular formula C13H19NO7 B608836 Mal-PEG3-acid CAS No. 518044-40-1](/img/structure/B608836.png)
Mal-PEG3-acid
Overview
Description
Mal-PEG3-acid is a PEG derivative containing a maleimide group with a terminal carboxylic acid . The hydrophilic PEG spacer increases solubility in aqueous media . The maleimide group will react with a thiol group to form a covalent bond, enabling the connection of a biomolecule with a thiol .
Synthesis Analysis
The terminal carboxylic acid of Mal-PEG3-acid can be reacted with primary amine groups in the presence of activators (e.g. EDC, or DCC) to form a stable amide bond .Molecular Structure Analysis
The molecular formula of Mal-PEG3-acid is C13H19NO7 . It has a molecular weight of 301.3 g/mol .Chemical Reactions Analysis
The maleimide group of Mal-PEG3-acid will react with a thiol group to form a covalent bond . This enables the connection of a biomolecule with a thiol .Physical And Chemical Properties Analysis
Mal-PEG3-acid has a molecular weight of 301.3 g/mol .Scientific Research Applications
Bioconjugation Linker
Mal-PEG3-acid is a popular bioconjugation linker . It reacts specifically with sulfhydryl groups to form a stable thioether linkage when the pH is between 6.5 and 7.5 . The PEG arms in the linkers improve the water-solubility of the reagent .
Lipogenesis Regulation
Research has shown that Mal-PEG3-acid may play a role in lipogenesis regulation . It has been found to control lipogenesis through ACLY . This suggests the transcriptional repressor role of Peg3 in the expression levels of Acly .
Adipogenesis Regulation
Mal-PEG3-acid may also be involved in regulating the expression levels of several key genes in adipogenesis . This is based on the observation of the opposite response of Acly expression levels against the variable gene dosages of Peg3 .
Non-cleavable Linker
Mal-PEG3-acid is a non-cleavable linker for bio-conjugation . It contains a Maleimides group and a COOH/Carboxylic Acid group linked through a linear PEG chain .
Mechanism of Action
Safety and Hazards
In case of inhalation, move the victim into fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration and consult a doctor immediately . Following skin contact, take off contaminated clothing immediately. Wash off with soap and plenty of water. Consult a doctor .
Future Directions
properties
IUPAC Name |
3-[2-[2-[2-(2,5-dioxopyrrol-1-yl)ethoxy]ethoxy]ethoxy]propanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19NO7/c15-11-1-2-12(16)14(11)4-6-20-8-10-21-9-7-19-5-3-13(17)18/h1-2H,3-10H2,(H,17,18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YSFOTVPQFVYTQX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=O)N(C1=O)CCOCCOCCOCCC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19NO7 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Mal-PEG3-acid | |
CAS RN |
518044-40-1 | |
Record name | 3-[2-[2-[2-(2,5-Dihydro-2,5-dioxo-1H-pyrrol-1-yl)ethoxy]ethoxy]ethoxy]propanoic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=518044-40-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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